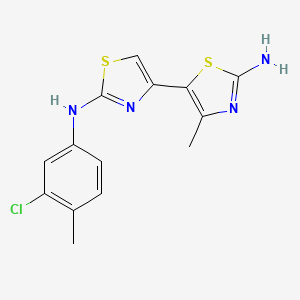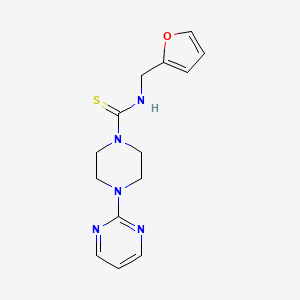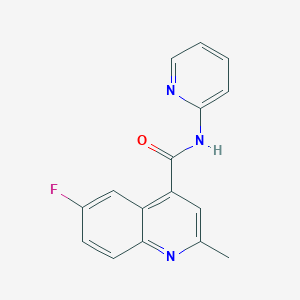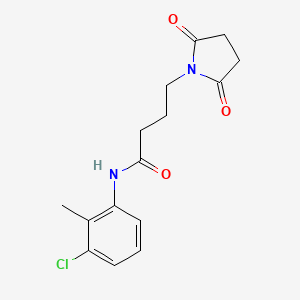
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTM is a bi-thiazole derivative that possesses unique chemical and physical properties, making it an attractive candidate for research and development.
Mecanismo De Acción
The mechanism of action of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not yet fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to have various biochemical and physiological effects, including antitumor, antifungal, and antimicrobial activities. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments include its high purity, stability, and unique chemical and physical properties. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine can be easily synthesized in large quantities, making it suitable for various applications. However, the limitations of using N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of novel materials using N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine as a building block. Further studies are also needed to fully understand the mechanism of action of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine and its potential toxicity.
Métodos De Síntesis
The synthesis of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine involves the reaction of 3-chloro-4-methylaniline with 2-aminothiophenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. The synthesis of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been optimized to achieve high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been investigated for its antitumor, antifungal, and antimicrobial properties. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
In biochemistry, N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
5-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S2/c1-7-3-4-9(5-10(7)15)18-14-19-11(6-20-14)12-8(2)17-13(16)21-12/h3-6H,1-2H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFNFZPRZIKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
